7-(Hydroxymethyl)quinazolin-4(3H)-one
Description
Properties
IUPAC Name |
7-(hydroxymethyl)-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c12-4-6-1-2-7-8(3-6)10-5-11-9(7)13/h1-3,5,12H,4H2,(H,10,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPCJPARFAUAJST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CO)N=CNC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60728314 | |
| Record name | 7-(Hydroxymethyl)quinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60728314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
323591-34-0 | |
| Record name | 7-(Hydroxymethyl)quinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60728314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing quinazolin-4(3H)-ones involves the condensation of 2-aminobenzamides with aldehydes. This reaction can be facilitated by visible light-induced condensation cyclization using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst . The reaction proceeds efficiently under visible light irradiation and tolerates a broad scope of substrates, yielding the desired products in good to excellent yields.
Industrial Production Methods
Industrial production methods for 7-(Hydroxymethyl)quinazolin-4(3H)-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the production process. Additionally, the development of green and sustainable methods, such as using visible light and photocatalysts, aligns with the industry’s move towards environmentally friendly practices.
Chemical Reactions Analysis
Types of Reactions
7-(Hydroxymethyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The quinazolinone ring can be reduced under specific conditions.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 7-(Carboxymethyl)quinazolin-4(3H)-one.
Reduction: Reduced quinazolinone derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the cytotoxic effects of quinazolinone derivatives, including 7-(Hydroxymethyl)quinazolin-4(3H)-one, against various human cancer cell lines.
- Cytotoxicity Against Cancer Cell Lines : A study demonstrated that novel quinazolinone-based derivatives exhibited significant cytotoxicity against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines. The IC50 values for these compounds ranged from 2.90 to 17.30 µM, indicating their potential as anticancer agents .
- Mechanism of Action : The mechanism through which these compounds exert their effects includes the induction of apoptosis and cell cycle arrest, particularly at the G1 phase in MCF-7 cells. This suggests that this compound could be developed into a therapeutic agent targeting specific pathways in cancer progression .
Anti-inflammatory Properties
The compound has been investigated for its role as an inhibitor of soluble epoxide hydrolase (sEH), an enzyme involved in inflammatory processes.
- sEH Inhibition : Quinazolinone derivatives have shown promise as selective sEH inhibitors, which can help maintain elevated levels of epoxyeicosatrienoic acids (EETs). These acids are known for their anti-inflammatory properties and ability to regulate vascular tone . Compounds derived from this compound demonstrated IC50 values ranging from 0.30 to 2.91 µM against sEH, indicating their potential utility in treating inflammatory diseases .
Phosphodiesterase Inhibition
Another significant application of this compound is its potential as a phosphodiesterase (PDE) inhibitor, specifically targeting PDE7A.
- PDE7A Inhibition : Studies have reported that quinazoline derivatives can effectively inhibit PDE7A, which plays a crucial role in regulating cyclic AMP levels in cells. This inhibition is linked to anti-inflammatory effects with minimal side effects compared to traditional PDE inhibitors . The design of these compounds often involves multi-step synthesis and molecular docking studies to optimize their efficacy.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for developing more effective derivatives of this compound.
- Key Structural Features : Research has indicated that modifications such as introducing various substituents on the quinazoline core significantly affect biological activity. For instance, hydroxamic acid derivatives of quinazolinones have shown enhanced cytotoxicity compared to standard treatments .
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of 7-(Hydroxymethyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways. The exact mechanism of action can vary depending on the specific biological target and context.
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological and physicochemical properties of quinazolin-4(3H)-one derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:
Table 1: Substituent Effects on Quinazolin-4(3H)-one Derivatives
Key Observations :
- Electron-Withdrawing Groups (e.g., NO2): 7-Nitroquinazolin-4(3H)-one exhibits broad biological activities, including antifungal and anticancer effects, attributed to the electron-withdrawing nitro group enhancing electrophilic reactivity . However, nitro groups may reduce solubility due to their hydrophobic nature. 6-Nitro-7-tosylquinazolin-4(3H)-one demonstrates synthetic versatility, where the tosyl group facilitates nucleophilic substitution reactions for further derivatization .
- This compound showed antimicrobial activity against E. coli (MIC: 2 μg/mL) .
- Hydroxy and Methoxy Groups: 7-Hydroxy-6-methoxyquinazolin-4(3H)-one (MFCD08458441) is hypothesized to act as an antioxidant due to phenolic hydroxyl groups, which scavenge free radicals .
Halogen and Heterocyclic Modifications :
- Fluorine substitution (e.g., 7-Fluoro-5-((tetrahydro-2H-pyran-4-yl)oxy)quinazolin-4(3H)-one ) enhances metabolic stability and receptor binding affinity. This derivative serves as a positive allosteric modulator of the M1 muscarinic receptor, with improved physicochemical properties compared to bulkier analogs .
Biological Activity
7-(Hydroxymethyl)quinazolin-4(3H)-one is a compound belonging to the quinazoline family, which has garnered significant attention due to its diverse biological activities. This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C_10H_8N_2O
- CAS Number : 323591-34-0
This compound features a hydroxymethyl group at the 7-position of the quinazolinone ring, which is crucial for its biological activity.
Anticonvulsant Activity
Research has demonstrated that derivatives of quinazolin-4(3H)-one exhibit anticonvulsant properties. A study employing the maximal electroshock (MES) method showed that compounds related to this compound displayed significant anticonvulsant activity. The mechanism involves binding to noncompetitive sites on AMPA receptors, which are critical in mediating excitatory neurotransmission in the central nervous system .
Activity Comparison Table :
| Compound | Anticonvulsant Activity (MES Method) |
|---|---|
| This compound | Significant |
| 2-(2,4-Dichlorophenoxy) derivative | Highest Activity |
| 2-(2-Chlorophenoxy) derivative | Moderate Activity |
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity. Studies indicate that it exhibits potent effects against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism involves interaction with bacterial cell wall synthesis pathways, enhancing its efficacy in overcoming antibiotic resistance .
Antimicrobial Efficacy Table :
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| MRSA | 1–16 μg/mL |
| E. coli | 2–8 μg/mL |
| Streptococcus pneumoniae | 4–32 μg/mL |
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Protein Kinases : The compound interacts with specific protein kinases, modulating their activity and influencing cellular signaling pathways.
- Binding to Receptors : It binds to AMPA receptors in the CNS, which is pivotal for its anticonvulsant effects .
- Synergistic Effects with Antibiotics : In combination with antibiotics like piperacillin-tazobactam, it enhances bactericidal activity against resistant strains .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound:
- Study on Anticonvulsant Activity : A comprehensive evaluation showed that this compound and its derivatives significantly reduced seizure activity in animal models, establishing its potential as an anticonvulsant agent .
- Antimicrobial Study : Another research highlighted its effectiveness against various pathogens, demonstrating MIC values comparable to established antibiotics, thereby suggesting its potential as a new antimicrobial agent .
Q & A
Q. What methods mitigate toxicity concerns during preclinical development of quinazolin-4(3H)-one-based therapeutics?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
